molecular formula C18H24N2O3 B5793400 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one

7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one

Cat. No. B5793400
M. Wt: 316.4 g/mol
InChI Key: DXJJVFRKUDWIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one, also known as EMD 57033, is a synthetic compound that belongs to the family of chromone derivatives. This compound has gained significant interest among researchers due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in inflammation and angiogenesis. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also inhibits the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 has been found to inhibit the formation of new blood vessels, which is crucial for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 is its high potency and selectivity. It has been found to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033. One possible direction is to investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 is a synthetic compound with potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been shown to inhibit the growth of various cancer cells. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 can be synthesized by reacting 4-morpholinylmethyl-2H-chromen-2-one with ethylamine and then subjecting the resulting compound to a series of chemical reactions. The final product is a white crystalline solid with a molecular weight of 368.48 g/mol.

Scientific Research Applications

7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

7-(ethylamino)-4,6-dimethyl-3-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-4-19-16-10-17-14(9-12(16)2)13(3)15(18(21)23-17)11-20-5-7-22-8-6-20/h9-10,19H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJJVFRKUDWIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C(C(=O)O2)CN3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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